

An In-depth Technical Guide to 1-(4-Bromophenyl)ethyl methyl ether

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)ethyl methyl ether

Cat. No.: B1278683

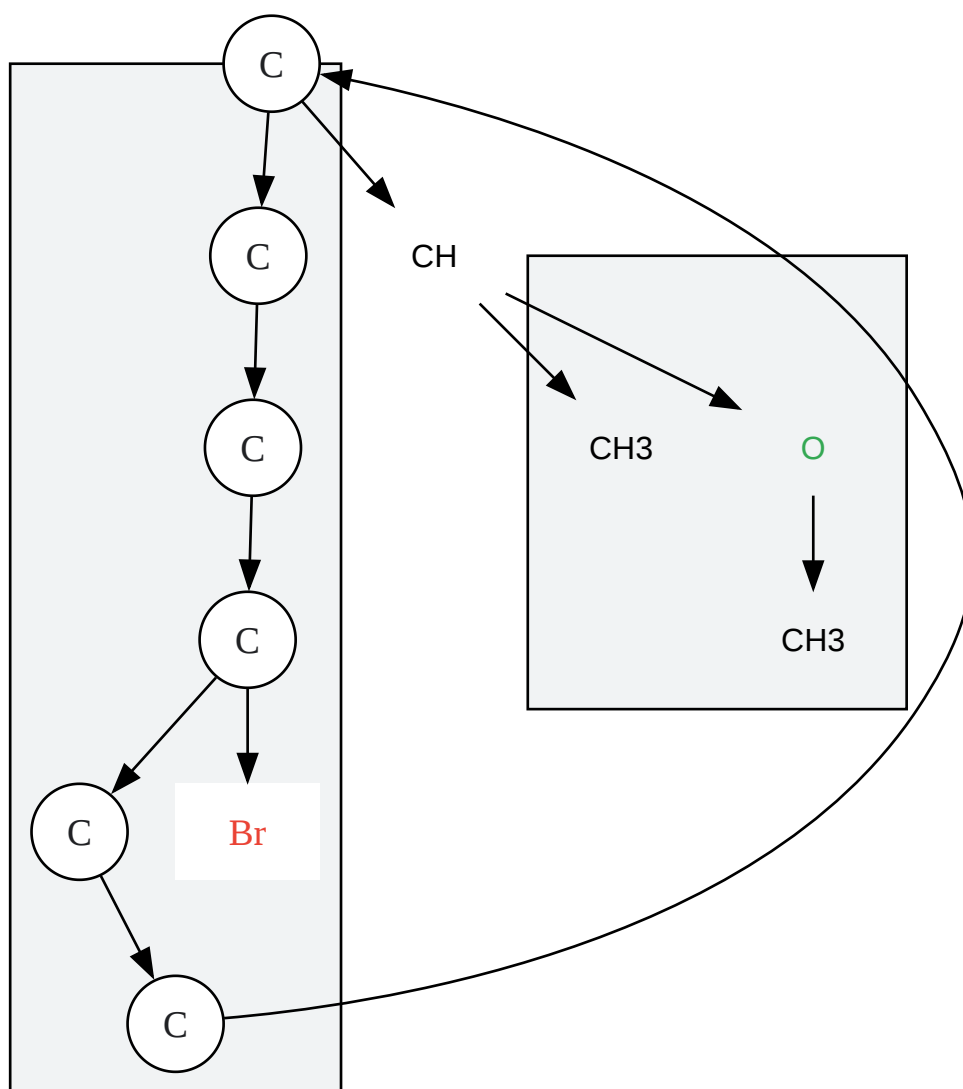
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **1-(4-Bromophenyl)ethyl methyl ether**. Due to the limited availability of published experimental data for this specific compound, this guide combines reported information with predicted data based on analogous structures to offer a valuable resource for researchers.

Chemical Structure and Properties

1-(4-Bromophenyl)ethyl methyl ether possesses a chiral center at the ethyl group's benzylic position, connected to a p-brominated phenyl ring and a methoxy group. Its chemical identity is confirmed by its CAS number 59891-97-3 and molecular formula $C_9H_{11}BrO$.^{[1][2][3]}



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Physicochemical Data

The following table summarizes key physicochemical properties of **1-(4-Bromophenyl)ethyl methyl ether**. Predicted values are included where experimental data is not readily available.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ BrO	[1][2]
Molecular Weight	215.09 g/mol	[1]
CAS Number	59891-97-3	[1][2]
Boiling Point (Predicted)	231.8 ± 15.0 °C	[4]
Density (Predicted)	1.327 ± 0.06 g/cm ³	[4]
Appearance	Not specified (likely a liquid or low-melting solid)	
Solubility	Expected to be soluble in common organic solvents	

Synthesis

A standard and reliable method for the synthesis of **1-(4-Bromophenyl)ethyl methyl ether** is the Williamson ether synthesis. This method involves the deprotonation of the precursor alcohol, 1-(4-bromophenyl)ethanol, to form an alkoxide, which then undergoes nucleophilic substitution with a methylating agent.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)ethyl methyl ether

Materials:

- 1-(4-bromophenyl)ethanol
- Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)
- Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
- Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
- Saturated aqueous ammonium chloride (NH₄Cl) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
- **Formation of the Alkoxide:** A solution of 1-(4-bromophenyl)ethanol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 30-60 minutes, or until hydrogen gas evolution ceases.
- **Methylation:** The reaction mixture is cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise. The resulting mixture is stirred at room temperature overnight.
- **Work-up:** The reaction is carefully quenched by the slow addition of saturated aqueous NH_4Cl solution. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure **1-(4-Bromophenyl)ethyl methyl ether**.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for **1-(4-Bromophenyl)ethyl methyl ether** are not widely published, the expected spectroscopic data can be predicted based on the analysis of its structure and comparison with analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

- Aromatic Protons (AA'BB' system): Two doublets in the range of δ 7.2-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.
- Methine Proton (-CH(OCH₃)-): A quartet at approximately δ 4.3-4.5 ppm, coupled to the adjacent methyl protons.
- Methoxy Protons (-OCH₃): A singlet at around δ 3.2-3.4 ppm.
- Methyl Protons (-CH₃): A doublet at approximately δ 1.4-1.6 ppm, coupled to the methine proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

- Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-145 ppm). The carbon bearing the bromine atom (C-Br) would appear around δ 121 ppm, and the ipso-carbon attached to the ethyl ether group would be in the range of δ 140-143 ppm. The other two aromatic carbons would resonate between δ 127-132 ppm.
- Methine Carbon (-CH(OCH₃)-): A signal in the range of δ 80-85 ppm.
- Methoxy Carbon (-OCH₃): A signal around δ 56-58 ppm.
- Methyl Carbon (-CH₃): A signal in the aliphatic region, approximately at δ 22-25 ppm.

IR (Infrared) Spectroscopy

- C-H stretching (aromatic): \sim 3050-3100 cm⁻¹
- C-H stretching (aliphatic): \sim 2850-3000 cm⁻¹
- C-O-C stretching (ether): Strong absorption bands around 1080-1150 cm⁻¹
- C=C stretching (aromatic): \sim 1600 cm⁻¹ and \sim 1490 cm⁻¹

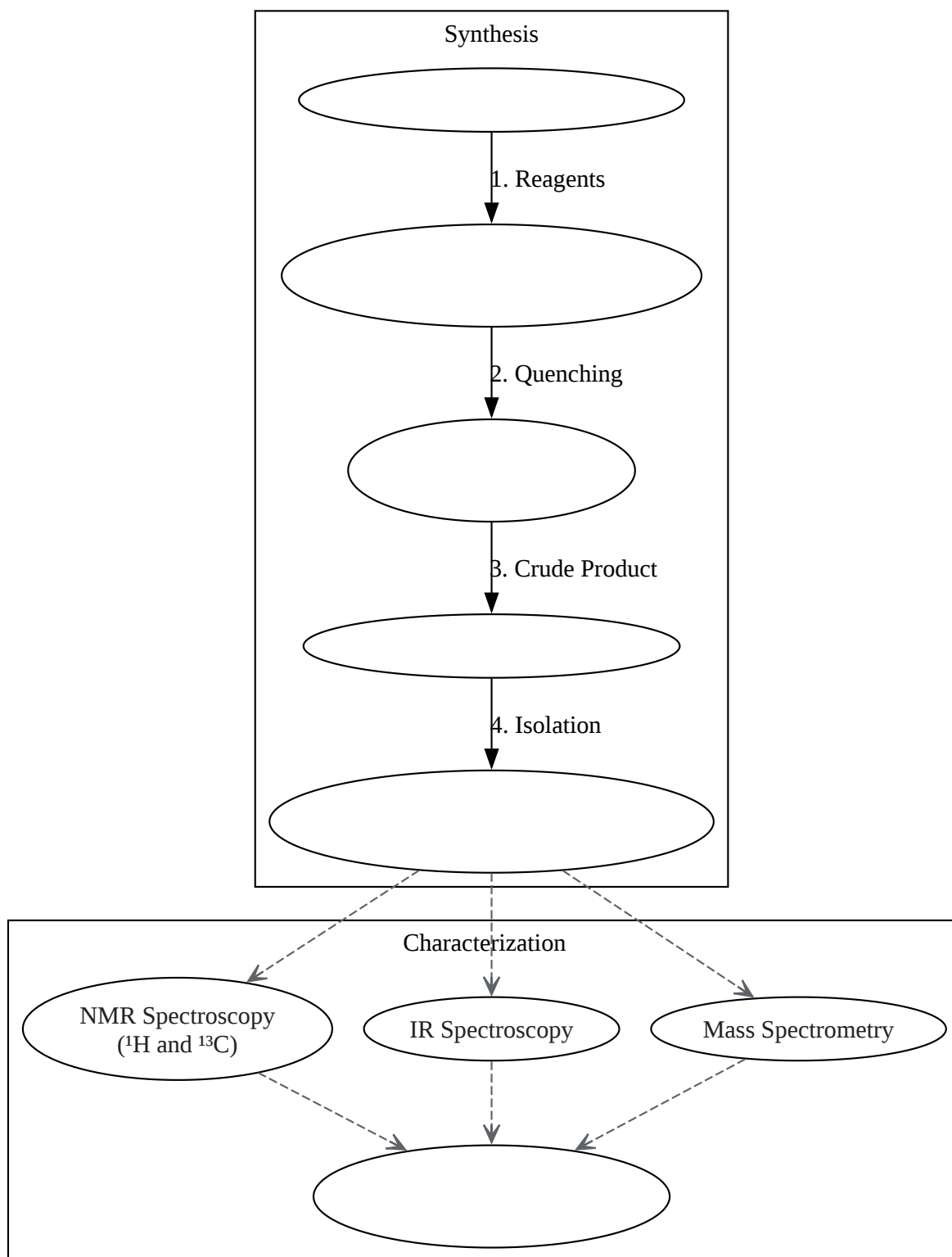
- C-Br stretching: $\sim 500\text{-}600\text{ cm}^{-1}$

MS (Mass Spectrometry)

- Molecular Ion (M^+): A characteristic isotopic pattern for a bromine-containing compound is expected for the molecular ion peak at m/z 214 and 216 (approximately 1:1 ratio).
- Major Fragmentation Pathways:
 - Loss of a methoxy radical ($\bullet\text{OCH}_3$) to give a fragment at m/z 183/185.
 - Benzylic cleavage to form the 4-bromobenzyl cation at m/z 183/185.
 - Loss of the ethyl group to give a fragment at m/z 185/187.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of **1-(4-Bromophenyl)ethyl methyl ether**.



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